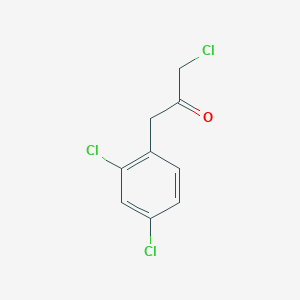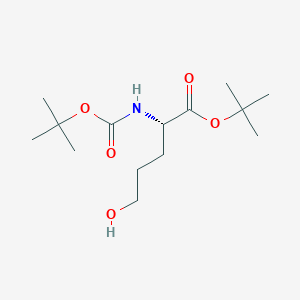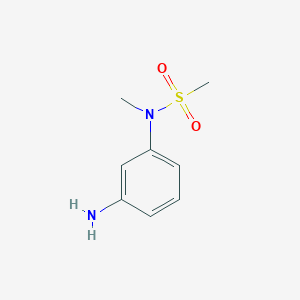
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one
Vue d'ensemble
Description
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated ketone, characterized by the presence of a chloro group and a dichlorophenyl group attached to a propanone backbone
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to those pharmaceuticals’ mechanisms of action.
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may interact with its targets by forming or breaking bonds, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its potential use in pharmaceutical synthesis , it’s likely that it affects pathways related to the therapeutic effects of those drugs.
Result of Action
Similar compounds have shown potential trypanocidal effects , suggesting that this compound may also have bioactive properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the pH, presence of other compounds, and specific conditions of the reaction environment could potentially influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted amines or thiols.
Reduction: Formation of 1-chloro-3-(2,4-dichlorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2,4-dichlorophenyl)propanoic acid.
Applications De Recherche Scientifique
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one
- 1-Chloro-3-(3,4-dichlorophenyl)propan-2-one
- 1-Chloro-3-(2,5-dichlorophenyl)propan-2-one
Comparison: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Propriétés
IUPAC Name |
1-chloro-3-(2,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUIXSTLQJBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B3165603.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3165605.png)
![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)








![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
